Valtorcitabine Dihydrochloride
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Overview
Description
Valtorcitabine dihydrochloride is a small molecule drug that belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleosides. It is primarily investigated for its potential use in the treatment of hepatitis B virus (HBV) infections. The compound is a DNA polymerase inhibitor, which means it interferes with the replication of viral DNA, thereby inhibiting the proliferation of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valtorcitabine dihydrochloride involves the esterification of a nucleoside analog with an amino acid. The process typically includes the following steps:
Preparation of the nucleoside analog: This involves the synthesis of a pyrimidine nucleoside, which is then linked to a ribose sugar lacking a hydroxyl group at position 2.
Esterification with an amino acid: The nucleoside analog is esterified with an amino acid such as valine. This step is crucial for enhancing the bioavailability and pharmacokinetic profile of the compound.
Formation of the dihydrochloride salt: The final step involves the conversion of the esterified nucleoside into its dihydrochloride salt form to improve its solubility and stability
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Valtorcitabine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide and ammonia
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Valtorcitabine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: The compound is investigated for its antiviral activity, particularly against HBV.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of chronic hepatitis B.
Industry: The compound is used in the development of antiviral drugs and as a reference standard in quality control laboratories
Mechanism of Action
Valtorcitabine dihydrochloride exerts its effects by inhibiting the HBV DNA polymerase enzyme. This enzyme is crucial for the replication of viral DNA. By binding to the active site of the enzyme, this compound prevents the incorporation of nucleotides into the growing DNA chain, thereby halting viral replication. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: Another nucleoside analog used for the treatment of herpes virus infections.
Valganciclovir: Used for the treatment of cytomegalovirus infections.
Telbivudine: Another antiviral agent used for the treatment of HBV
Uniqueness
Valtorcitabine dihydrochloride is unique due to its specific mechanism of action as an HBV DNA polymerase inhibitor. Unlike other nucleoside analogs, it has a distinct chemical structure that enhances its bioavailability and pharmacokinetic profile. Additionally, its ability to form a dihydrochloride salt improves its solubility and stability, making it a promising candidate for antiviral therapy .
Properties
CAS No. |
359689-54-6 |
---|---|
Molecular Formula |
C14H26Cl2N4O6 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[6-amino-3-[(2R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-4H-pyrimidin-1-yl] (2S)-2-amino-3-methylbutanoate;dihydrochloride |
InChI |
InChI=1S/C14H24N4O6.2ClH/c1-7(2)12(16)13(21)24-18-10(15)3-4-17(14(18)22)11-5-8(20)9(6-19)23-11;;/h3,7-9,11-12,19-20H,4-6,15-16H2,1-2H3;2*1H/t8?,9-,11+,12-;;/m0../s1 |
InChI Key |
RQXZSFSWBBHTQV-RPBDQTOBSA-N |
SMILES |
CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N.Cl.Cl |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=CCN(C1=O)[C@H]2CC([C@@H](O2)CO)O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=CCN(C1=O)C2CC(C(O2)CO)O)N)N.Cl.Cl |
Appearance |
White to off-white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LDC-300; LDC300; LDC 300; NM-147; NM147; NM 147 monoVal-L-dC; L-dC; NV-02C; val-L-dC; LdC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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